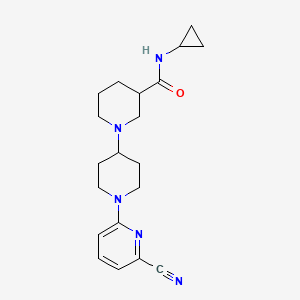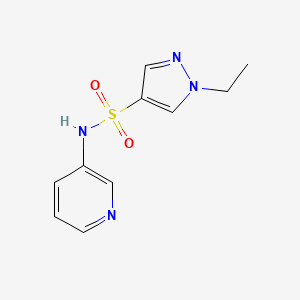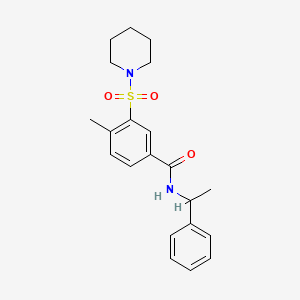![molecular formula C25H17N3O8 B5474048 4-[[2-[(Z)-[1-(4-nitrophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]methyl]benzoic acid](/img/structure/B5474048.png)
4-[[2-[(Z)-[1-(4-nitrophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]methyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[2-[(Z)-[1-(4-nitrophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]methyl]benzoic acid is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a diazinan ring, and a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-[(Z)-[1-(4-nitrophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]methyl]benzoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is the condensation reaction between 4-nitrobenzaldehyde and a suitable diazinan derivative, followed by the introduction of the benzoic acid moiety through an esterification or amidation reaction. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques, such as chromatography or crystallization, to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
4-[[2-[(Z)-[1-(4-nitrophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or sodium borohydride.
Substitution: The benzoic acid moiety can participate in nucleophilic substitution reactions, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) for esterification or carbodiimides for amidation are commonly employed.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, esters, and amides, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-[[2-[(Z)-[1-(4-nitrophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]methyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-[[2-[(Z)-[1-(4-nitrophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular signaling pathways. Additionally, the compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating their functions.
Comparación Con Compuestos Similares
Similar Compounds
4-[(2,4-Dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid: Shares a similar benzoic acid moiety but differs in the presence of a thiazolidin ring instead of a diazinan ring.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives: Contains an indole ring and pyrimidinyl group, offering different biological activities.
Uniqueness
The uniqueness of 4-[[2-[(Z)-[1-(4-nitrophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]methyl]benzoic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with multiple biological targets makes it a valuable compound in research and industrial applications.
Propiedades
IUPAC Name |
4-[[2-[(Z)-[1-(4-nitrophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N3O8/c29-22-20(23(30)27(25(33)26-22)18-9-11-19(12-10-18)28(34)35)13-17-3-1-2-4-21(17)36-14-15-5-7-16(8-6-15)24(31)32/h1-13H,14H2,(H,31,32)(H,26,29,33)/b20-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEVHCONJYEPGQ-MOSHPQCFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])OCC4=CC=C(C=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])OCC4=CC=C(C=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N3O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-{3-[4-(methylthio)phenyl]acryloyl}phenyl)-2-(phenylthio)acetamide](/img/structure/B5473967.png)
![2-[[3-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methylindol-1-yl]methyl]benzonitrile](/img/structure/B5473974.png)
![N,N-dimethyl-7-(3,4,5-trimethoxybenzoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5473981.png)
![N-(1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}piperidin-4-yl)acetamide](/img/structure/B5473989.png)
![3-[(Pyridin-2-ylmethyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5473990.png)


![6-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]-2H-chromen-2-one](/img/structure/B5474018.png)

![(E)-3-(2-chlorophenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B5474033.png)
![N-cyclopentyl-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5474040.png)
![N-(3-chloro-4-methylphenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5474051.png)
![4-fluoro-N-[1-(oxolan-2-yl)ethyl]benzamide](/img/structure/B5474059.png)
![3-(1,3-benzodioxol-5-yl)-5-[(E)-2-phenylethenyl]-1,2,4-oxadiazole](/img/structure/B5474062.png)
